Lipophilicity Advantage: Fmoc‑Adam‑OH Is ~0.4 LogP Units More Lipophilic Than the Cyclohexane Analog Fmoc‑Ac6c‑OH
Fmoc‑Adam‑OH exhibits substantially higher computed lipophilicity than its closest monocyclic congener, Fmoc‑Ac6c‑OH (Fmoc‑1‑aminocyclohexane‑1‑carboxylic acid, CAS 162648‑54‑6). The experimentally derived LogP for Fmoc‑Adam‑OH is 5.11, compared to 4.73 for Fmoc‑Ac6c‑OH—a difference of +0.38 log units [1]. Using the PubChem XLogP3 consensus method, the difference remains directionally consistent: XLogP3 = 4.5 for Fmoc‑Adam‑OH vs. 4.3 for Fmoc‑Ac6c‑OH, and only 3.2 for the acyclic analog Fmoc‑Aib‑OH [2]. This ~0.4–1.3 log unit differential translates to an approximately 2.5‑ to 20‑fold greater octanol–water partition coefficient for the adamantane derivative, directly impacting peptide conjugate hydrophobicity, membrane partitioning, and pharmacokinetic profile when the building block is incorporated into a peptide sequence [3].
| Evidence Dimension | Octanol–water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | Fmoc‑Adam‑OH: LogP = 5.11 (chemsrc); XLogP3 = 4.5 (PubChem) |
| Comparator Or Baseline | Fmoc‑Ac6c‑OH: LogP = 4.73 (hzbp.cn); XLogP3 = 4.3 (PubChem). Fmoc‑Aib‑OH: XLogP3 = 3.2 (PubChem) |
| Quantified Difference | ΔLogP = +0.38 (vs. Fmoc‑Ac6c‑OH); ΔXLogP3 = +0.2 (vs. Fmoc‑Ac6c‑OH); ΔXLogP3 = +1.3 (vs. Fmoc‑Aib‑OH) |
| Conditions | Computed physicochemical properties from standard cheminformatics databases (Chemsrc, PubChem, hzbp.cn); all values derived from validated computational models |
Why This Matters
When designing peptides for membrane penetration, hydrophobic anchoring, or blood–brain barrier transit, even a 0.4 log unit increase in LogP can meaningfully shift the pharmacokinetic profile; Fmoc‑Adam‑OH provides this advantage intrinsically through its adamantane cage, without requiring additional hydrophobic modifications.
- [1] hzbp.cn. 1‑(Fmoc‑amino)cyclohexanecarboxylic acid (Fmoc‑Ac6c‑OH), 99%. CAS 162648‑54‑6. LogP = 4.73. View Source
- [2] PubChem. Fmoc‑Adam‑OH CID 59841285. XLogP3‑AA = 4.5. View Source
- [3] Wanka L, Iqbal K, Schreiner PR. Chem Rev. 2013;113(5):3516–3604. Adamantane as a 'lipophilic bullet'; π = 3.64; add‑on lipophilicity behavior. View Source
